![molecular formula C16H22N6OS B2934499 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097913-33-0](/img/structure/B2934499.png)

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

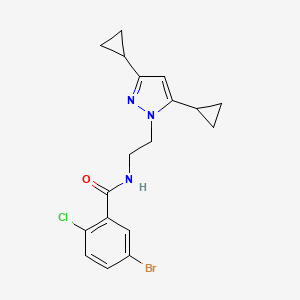

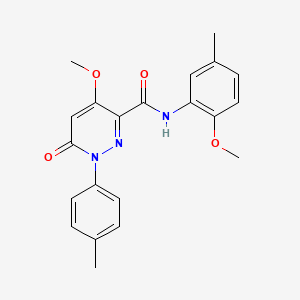

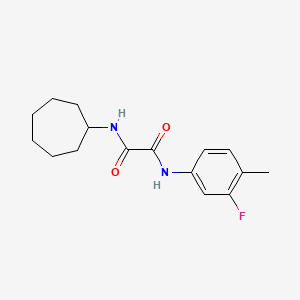

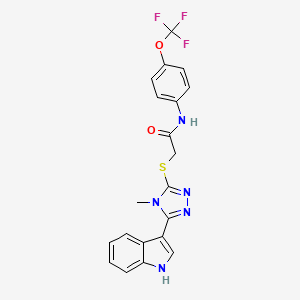

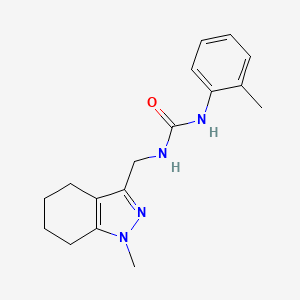

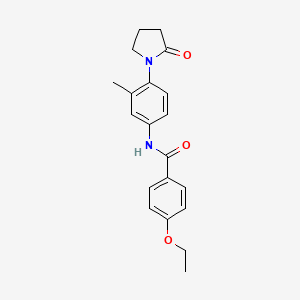

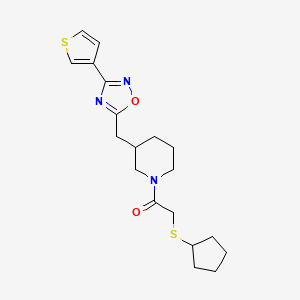

The molecule “N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound . The molecule also contains a thiadiazole ring, which is another type of heterocyclic compound known for its various biological activities .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. For example, the amino group might participate in various reactions, such as acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

Drug Delivery Systems

The structural similarity of the compound to poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) suggests potential applications in drug delivery systems. PDMAEMA is known for forming nanogels that can be loaded with therapeutic agents . These nanogels can respond to changes in pH and temperature, making them suitable for targeted drug release in specific environments within the body, such as cancerous tissues or sites of infection.

Antimicrobial Applications

Research indicates that polymers related to the compound have been used to create nanogels with antimicrobial properties . These materials can inhibit the growth of harmful bacteria, including both Gram-negative and Gram-positive strains. This application is particularly relevant in the development of new treatments for bacterial infections and strategies to combat antimicrobial resistance.

Biocatalysis

In the field of biocatalysis, materials derived from similar compounds have been utilized for enzyme immobilization . This process involves attaching enzymes to solid supports, enhancing their stability and reusability. Such systems are valuable in industrial processes that require specific catalytic activities.

Biotechnology

The compound’s related polymers have been explored for transient expression of plasmid DNA in plant cells . This application is significant in plant biotechnology for gene editing and the study of gene function, potentially aiding in the development of crops with improved traits.

Nanoreactors

Due to the responsive nature of polymersomes formed from PDMAEMA-like materials, they can be used as nanoreactors . These are tiny vesicles that provide a controlled environment for chemical reactions at the nanoscale, useful in synthesizing complex molecules and materials.

Gene Therapy

The ability of PDMAEMA-related polymers to form complexes with DNA suggests their use in gene therapy . They can potentially deliver genetic material into cells, offering a method to treat genetic disorders by correcting defective genes.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-4-5-13-14(24-21-20-13)15(23)18-11-6-7-12-10(8-11)9-17-16(19-12)22(2)3/h9,11H,4-8H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPQGJKAJLPGAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-[[4-(trifluoromethyl)phenyl]carbamoylamino]ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2934418.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2934419.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2934422.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2934429.png)

![1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2934430.png)

![6-(4-Chlorophenyl)-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2934431.png)

![1-((3,4-Difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2934438.png)